3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine
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Overview
Description
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via acylation reactions using cyclopropanecarbonyl chloride or similar reagents.
Etherification with Pyridine: The final step involves the etherification of the azetidine derivative with a pyridine derivative under suitable conditions, often using base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxides or carboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives or azetidine ring-opened products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine derivatives: Compounds with similar structures but different substituents on the pyridine or azetidine rings.
Pyridine derivatives: Compounds with various functional groups attached to the pyridine ring.
Azetidine derivatives: Compounds featuring the azetidine ring with different substituents.
Uniqueness
This compound is unique due to the combination of the cyclopropanecarbonyl group and the azetidine ring linked to the pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(9-3-4-9)14-7-11(8-14)16-10-2-1-5-13-6-10/h1-2,5-6,9,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDQFNGCFNCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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